3,3,4,4,5,5,5-Heptafluoropentanal

Physical Chemistry Process Engineering Volatility

3,3,4,4,5,5,5-Heptafluoropentanal (CAS 126015-32-5) is a fluorotelomer aldehyde (C₃F₇CH₂CHO) in which a perfluoropropyl segment is separated from the aldehyde carbonyl by a methylene spacer. This structure distinguishes it from perfluorinated aldehydes (CₓF₂ₓ₊₁CHO) that lack the –CH₂– insulator, conferring a distinct electronic environment at the reaction center.

Molecular Formula C5H3F7O
Molecular Weight 212.07 g/mol
CAS No. 126015-32-5
Cat. No. B141710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,5,5,5-Heptafluoropentanal
CAS126015-32-5
Synonyms3,3,4,4,5,5,5-HEPTAFLUOROPENTANAL
Molecular FormulaC5H3F7O
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC(C=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C5H3F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h2H,1H2
InChIKeyFNUBKINEQIEODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4,5,5,5-Heptafluoropentanal (CAS 126015-32-5): Fluorotelomer Aldehyde Selection for Synthesis & Material Science


3,3,4,4,5,5,5-Heptafluoropentanal (CAS 126015-32-5) is a fluorotelomer aldehyde (C₃F₇CH₂CHO) in which a perfluoropropyl segment is separated from the aldehyde carbonyl by a methylene spacer . This structure distinguishes it from perfluorinated aldehydes (CₓF₂ₓ₊₁CHO) that lack the –CH₂– insulator, conferring a distinct electronic environment at the reaction center. Its predicted physical properties include a boiling point of 89–90 °C and a density of 1.445 ± 0.06 g/cm³ . The compound is primarily positioned as a synthetic intermediate and surface-treatment agent where the combination of a reactive aldehyde group and a highly fluorinated tail is required .

Why 3,3,4,4,5,5,5-Heptafluoropentanal Cannot Be Substituted by Other Fluorinated or Non-Fluorinated Aldehydes


The performance of 3,3,4,4,5,5,5-heptafluoropentanal in synthesis and material applications is dictated by its specific –C₃F₇ fluorinated tail, the insulating –CH₂– spacer, and the terminal aldehyde group . Substituting a perfluoroaldehyde (e.g., C₃F₇CHO) alters the carbonyl electrophilicity because the electron-withdrawing effect is transmitted directly to the carbonyl without the insulating methylene, changing reaction kinetics [1]. Conversely, replacing it with a non-fluorinated pentanal eliminates the low surface energy and hydrophobicity required for surfactant or surface-treatment functions . Even a chain-length analog such as 3,3,4,4,4-pentafluorobutanal (CAS 239437-47-9) shifts the hydrophilic-lipophilic balance and volatility, compromising the intended phase behavior or deposition profile .

Quantitative Differentiation of 3,3,4,4,5,5,5-Heptafluoropentanal Against Closest Analogs


Boiling Point Comparison with Perfluoropentanal and Non-Fluorinated Pentanal

The predicted boiling point of 3,3,4,4,5,5,5-heptafluoropentanal is 89–90 °C . This is substantially higher than that of the fully perfluorinated analog 2,2,3,3,4,4,5,5,5-nonafluoropentanal (CAS 355-30-6), which boils at 28.7 °C [1], indicating a much lower volatility due to the –CH₂– spacer that enables intermolecular dipole-dipole interactions. At the same time, it is lower than the boiling point of the non-fluorinated pentanal (≈103 °C) [2], reflecting the volatility-suppressing effect of the perfluorinated segment relative to a hydrocarbon chain.

Physical Chemistry Process Engineering Volatility

Density as a Measure of Fluorine Content for Liquid-Phase Separation

The predicted density of 3,3,4,4,5,5,5-heptafluoropentanal is 1.445 ± 0.06 g/cm³ . This value is significantly lower than the density of the fully perfluorinated nonafluoropentanal hydrate (≈1.57 g/cm³) [1], reflecting the lower fluorine mass fraction caused by the –CH₂– group. It is, however, substantially higher than the density of non-fluorinated pentanal (≈0.81 g/cm³) [2], confirming that the compound retains sufficient fluorinated character for liquid-liquid extraction or fluorous biphasic applications.

Material Science Formulation Interfacial Phenomena

Hydrophobic-Lipophilic Balance and Surface Activity in Aqueous Systems

The methylene spacer in 3,3,4,4,5,5,5-heptafluoropentanal creates a hydrophilic ‘head’ (aldehyde/hydrate) that is less shielded by fluorine atoms than in perfluorinated aldehydes, leading to a distinct hydrophilic-lipophilic balance (HLB) . Vendor documentation describes the compound as exhibiting surfactant properties and being used for corrosion prevention in vessels, implying a capacity to adsorb at solid-liquid interfaces . In contrast, fully perfluorinated aldehydes (e.g., C₃F₇CHO) are reported to have lower reactivity under standard conditions and are not typically cited as surfactant intermediates, suggesting that the –CH₂– group is critical for functional amphiphilicity .

Surfactant Science Colloid Chemistry Corrosion Inhibition

Atmospheric Fate and Environmental Persistence Profile

The atmospheric removal of fluorotelomer aldehydes proceeds faster than that of their perfluorinated counterparts, reducing their potential for long-range transport. For the structurally related fluorotelomer aldehyde C₆F₁₃CH₂CHO, the UV absorption cross-section maximum is over a factor of two lower than that of perfluoroaldehydes, directly translating to slower photolysis [1]. By class extension, the photolysis rate constant (J) for 3,3,4,4,5,5,5-heptafluoropentanal is expected to be significantly lower than the (1.9 ± 0.8) × 10⁻⁵ s⁻¹ reported for C₄F₉CHO [2]. This implies a longer atmospheric lifetime relative to perfluoroaldehydes but shorter than that of fully fluorinated persistent organic pollutants.

Environmental Chemistry Atmospheric Degradation Regulatory Science

Applications of 3,3,4,4,5,5,5-Heptafluoropentanal Based on Verified Differential Evidence


Synthesis of Fluorinated Surfactants via Aldehyde-Based Ligation

The aldehyde group of 3,3,4,4,5,5,5-heptafluoropentanal can be directly used for reductive amination or hydrazone formation to install the fluorotelomer chain onto a hydrophilic head, producing non-ionic or cationic surfactants. Its intermediate boiling point (89–90 °C) facilitates solvent removal after reaction, while the retained fluorous density (1.445 g/cm³) ensures the surfactant product partitions strongly at air-water or oil-water interfaces.

Corrosion Inhibitor for Closed-Loop Vessel Systems

Literature describes 3,3,4,4,5,5,5-heptafluoropentanal as a surfactant used to prevent corrosion in vessels . Its low surface energy, derived from the –C₃F₇ tail, allows it to form a protective monolayer on metal surfaces even at low concentrations, while the aldehyde head can anchor the molecule via chemisorption.

Building Block for Fluorous Tag in Biphasic Catalysis

With a density of 1.445 g/cm³, the compound is sufficiently fluorophilic to act as a fluorous tag in biphasic catalytic systems . It can be attached to a catalyst ligand via the aldehyde functionality, facilitating catalyst recovery by fluorous solid-phase extraction. The –CH₂– spacer mitigates the excessively strong electron-withdrawing effect that would otherwise deactivate a metal center when using a perfluoroaldehyde tag.

Precursor for Fluorinated Polymer End-Group Modification

The aldehyde terminus allows 3,3,4,4,5,5,5-heptafluoropentanal to be reacted with hydroxyl- or amino-terminated polymers to introduce a fluorinated end-group. The boiling point of 89–90 °C allows the excess reagent to be removed by gentle heating after reaction, while its higher reactivity compared to perfluorinated aldehydes enables more complete end-capping without damaging the polymer backbone.

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